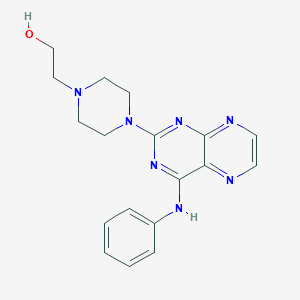

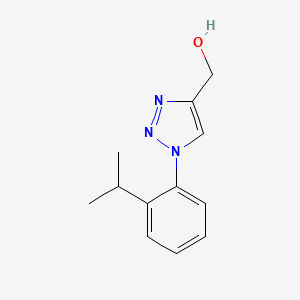

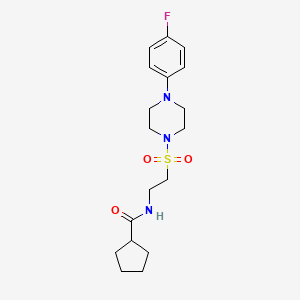

![molecular formula C13H15FN2O B2386215 6-Fluor-2-[(Piperidin-4-yl)methyl]-1,3-Benzoxazol CAS No. 1521612-18-9](/img/structure/B2386215.png)

6-Fluor-2-[(Piperidin-4-yl)methyl]-1,3-Benzoxazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole is a compound that has been studied for its potential applications in the field of medicine. It is an important intermediate product in the synthesis of paliperidone, which is the primary active metabolite of the older antipsychotic risperidone . This compound is also a novel antiproliferative agent .

Synthesis Analysis

A synthetic route to N-substituted 6-fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described. The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis

The structure of the synthesized compounds was confirmed by 1 H and 13 C NMR and mass spectra . Further analysis of the molecular structure can be found in the referenced papers .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole have been described in the referenced papers .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole can be found in the referenced papers .Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . N-benzylpiperidine benzisoxazole derivatives, which share a similar structure, are known to selectively inhibit the enzyme acetylcholinesterase (AChE), used for the treatment of Alzheimer’s disease .

Mode of Action

These interactions can lead to changes in the conformation and activity of the target proteins .

Biochemical Pathways

Similar compounds have been found to affect various pathways related to neurotransmission, including the serotonergic and dopaminergic pathways .

Pharmacokinetics

The limitations associated with similar antimicrobial agents include toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

Similar compounds have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial activities .

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole in lab experiments is its potent antitumor and antimicrobial activities. It may be used as a lead compound for the development of new anticancer and antimicrobial agents. Another advantage is its relatively simple synthesis method, which allows for large-scale production.

However, one of the limitations of using 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole in lab experiments is its potential toxicity. It may exhibit cytotoxic effects on normal cells at high concentrations. It may also have limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several future directions for the study of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole. One direction is the development of new analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. The use of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce toxicity. Finally, the elucidation of its precise mechanism of action may provide insights into the development of new drugs targeting cancer and infectious diseases.

Synthesemethoden

The synthesis of 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole involves the reaction of 2-amino-5-fluorobenzophenone with piperidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using column chromatography or recrystallization to obtain a pure compound with high yield and purity.

Wissenschaftliche Forschungsanwendungen

- Forscher haben N-substituierte 6-Fluor-3-(Piperidin-4-yl)-1,2-Benzoxazolderivate mit einer einfachen Methode synthetisiert . Diese Verbindungen wurden auf ihre antibakterielle Wirkung untersucht.

- Forscher haben N-(Piperidin-4-yl)-Benzamidverbindungen synthetisiert und ihre Wirkungen gegen Krebszellen untersucht .

Antibakterielle Aktivität

Krebsforschung

Synthetische Methodik

Biochemische Analyse

Biochemical Properties

6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole has been found to exhibit antibacterial activity . It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, N-benzylpiperidine benzisoxazole derivatives, which include this compound, are selective inhibitors of the enzyme acetylcholinesterase (AChE) .

Cellular Effects

The compound has been shown to have effects on various types of cells. It has been reported to exhibit antiproliferative activity in cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Fluoro-2-[(piperidin-4-yl)methyl]-1,3-benzoxazole exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the enzyme AChE, which is used for the treatment of Alzheimer’s disease .

Eigenschaften

IUPAC Name |

6-fluoro-2-(piperidin-4-ylmethyl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c14-10-1-2-11-12(8-10)17-13(16-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOYGSYQNWZOBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=NC3=C(O2)C=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[(4-methylphenyl)methyl]piperidin-4-amine](/img/structure/B2386135.png)

![1-([3,3'-Bipyridin]-5-ylmethyl)-3-cyclopentylurea](/img/structure/B2386136.png)

![(1R,1aS,6aS)-4-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2386139.png)

![3-[4-(Chloromethyl)phenyl]cyclobutan-1-one](/img/structure/B2386151.png)

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B2386153.png)